molecular formula C15H17NO5 B11840457 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester

3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester

Katalognummer: B11840457
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: TUKXVDFFJIRASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester is an organic compound with a complex structure that includes a hydroxy group, a dioxo group, and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester can be achieved through multiple synthetic routes. One common method involves the reaction of isoindoline derivatives with propionic acid and tert-butyl alcohol under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dioxo groups can produce diols .

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dioxo groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Eigenschaften

Molekularformel

C15H17NO5

Molekulargewicht

291.30 g/mol

IUPAC-Name

tert-butyl 3-(4-hydroxy-1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C15H17NO5/c1-15(2,3)21-11(18)7-8-16-13(19)9-5-4-6-10(17)12(9)14(16)20/h4-6,17H,7-8H2,1-3H3

InChI-Schlüssel

TUKXVDFFJIRASR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCN1C(=O)C2=C(C1=O)C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.